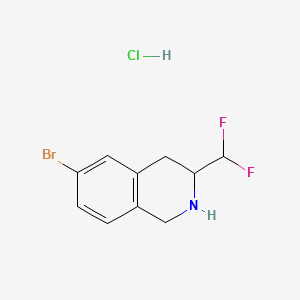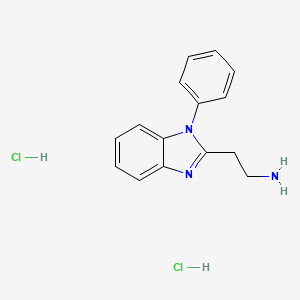
3-(2-Amino-5-bromophenoxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Amino-5-bromophenoxy)propan-1-ol is an organic compound with the molecular formula C9H12BrNO2 It is a derivative of phenol, featuring an amino group and a bromine atom attached to the benzene ring, along with a propanol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-5-bromophenoxy)propan-1-ol typically involves the reaction of 2-amino-5-bromophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the amino group to yield the desired product.
Starting Materials: 2-amino-5-bromophenol, epichlorohydrin
Reaction Conditions: Basic conditions (e.g., sodium hydroxide), solvent (e.g., ethanol or water), temperature (room temperature to reflux)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(2-Amino-5-bromophenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (e.g., aldehyde or ketone) using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7), pyridinium chlorochromate (PCC), solvent (e.g., acetone), temperature (room temperature to reflux)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), solvent (e.g., ether or ethanol), temperature (room temperature to reflux)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), solvent (e.g., dimethyl sulfoxide or acetonitrile), temperature (room temperature to reflux)
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of azides, nitriles, or other substituted derivatives
科学研究应用
3-(2-Amino-5-bromophenoxy)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2-Amino-5-bromophenoxy)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amino and bromophenoxy groups can facilitate binding to these targets, leading to modulation of their activity. The propanol side chain may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
3-(2-Amino-3-bromophenoxy)propan-1-ol: Similar structure but with the bromine atom at a different position on the benzene ring.
3-(2-Amino-4-bromophenoxy)propan-1-ol: Another positional isomer with the bromine atom at the 4-position.
3-(2-Amino-5-fluorophenoxy)propan-1-ol: Contains a fluorine atom instead of bromine, which may alter its reactivity and biological activity.
Uniqueness
3-(2-Amino-5-bromophenoxy)propan-1-ol is unique due to the specific positioning of the amino and bromine groups on the benzene ring, which can influence its chemical reactivity and interactions with biological targets. The presence of the propanol side chain also distinguishes it from other similar compounds, potentially affecting its solubility and pharmacokinetic properties.
属性
分子式 |
C9H12BrNO2 |
|---|---|
分子量 |
246.10 g/mol |
IUPAC 名称 |
3-(2-amino-5-bromophenoxy)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO2/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2 |
InChI 键 |
YIQOPSOUUASYBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)OCCCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)





![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)


![2-[(1Z)-3-oxo-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-1-ylidene]acetic acid](/img/structure/B13479523.png)
![Ethyl 2-[4-(piperazin-1-yl)phenyl]acetate hydrochloride](/img/structure/B13479525.png)
